2-(3-bromophenyl)-2,2-difluoroacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIOGAKTOAKYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 2 3 Bromophenyl 2,2 Difluoroacetonitrile
Precursor Synthesis and Halogenation Strategies
The initial phase in the synthesis of 2-(3-bromophenyl)-2,2-difluoroacetonitrile is the construction of a suitable precursor molecule that can undergo subsequent fluorination and cyanation reactions. This typically involves the synthesis of a 3-bromophenyl acetic acid derivative, which serves as the carbon backbone.
Synthesis of 3-Bromophenyl Acetic Acid Derivatives
3-Bromophenylacetic acid is a key intermediate in the synthesis of various pharmaceutical and organic compounds. guidechem.comlookchem.com It is a white, crystalline solid with a molecular formula of C8H7BrO2. guidechem.comchemicalbook.com One common method for its synthesis is the Willgerodt-Kindler reaction, which involves the reaction of 3-bromoacetophenone with sulfur and morpholine, followed by hydrolysis. chemicalbook.com This process typically yields 3-bromophenylacetic acid in high purity. chemicalbook.com
Another synthetic route involves the carbonylation of 3-bromobenzyl chloride. This reaction is often catalyzed by transition metal complexes, such as those containing cobalt, and can be carried out under relatively mild conditions. lookchem.com Additionally, 3-bromophenylacetic acid can be prepared from 3-bromophenylacetonitrile (B52883) through hydrolysis. chemicalbook.com
The resulting 3-bromophenylacetic acid can then be converted to its corresponding ester or other derivatives to facilitate further reactions. For instance, esterification with an alcohol like ethanol (B145695) in the presence of an acid catalyst yields ethyl 2-(3-bromophenyl)acetate. chemicalbook.com Alternatively, treatment of the carboxylic acid with thionyl chloride can produce 3-bromophenylacetyl chloride, a more reactive derivative.
A summary of common starting materials for the synthesis of 3-bromophenylacetic acid is presented in the table below.
| Starting Material | Reagents | Product |
| 3-Bromoacetophenone | 1. Sulfur, Morpholine; 2. H2SO4, Acetic Acid, Water | 3-Bromophenylacetic acid |
| 3-Bromobenzyl chloride | Carbon monoxide, Catalyst | 3-Bromophenylacetic acid |
| 3-Bromophenylacetonitrile | Acid or Base Hydrolysis | 3-Bromophenylacetic acid |
α-Halogenation Approaches for Difluoromethylene Formation
The introduction of two fluorine atoms at the α-position to the carbonyl group is a critical step. One strategy to achieve this is through α-halogenation, which serves as a precursor to difluorination. libretexts.org This process involves the substitution of α-hydrogens with halogen atoms, typically chlorine or bromine. libretexts.orgyoutube.com
The α-halogenation of carbonyl compounds can be catalyzed by either acid or base. libretexts.orgyoutube.com In acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol. The enol then attacks the halogen, leading to the α-halogenated product. libretexts.org This method is often preferred when a monohalogenated product is desired, as the presence of an electron-withdrawing halogen on the α-carbon disfavors further enol formation. libretexts.org
Under basic conditions, the reaction proceeds via an enolate intermediate. libretexts.org A base removes an α-hydrogen to form an enolate, which then acts as a nucleophile and attacks the halogen. libretexts.org This process is often referred to as base-promoted rather than base-catalyzed because a full equivalent of base is consumed. youtube.com A significant characteristic of base-promoted α-halogenation is the tendency for multiple halogenations to occur. The electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent halogenation. libretexts.org This phenomenon is exploited in the haloform reaction, where a methyl ketone is converted to a trihalomethyl ketone. libretexts.orgyoutube.com
Existing synthetic strategies for α-halo-α,α-difluoromethyl ketones often rely on the halogenation of α,α-difluoroenoxysilanes or the addition of Grignard reagents to α-bromo- or α-chloro-α,α-difluoroacetates. nih.gov
Direct Difluorination Methodologies
Direct difluorination methods offer a more streamlined approach to introducing the gem-difluoro group. These methods bypass the need for a separate halogenation step and directly convert a carbonyl or methylene (B1212753) group into a difluoromethylene group.
Reagents and Reaction Conditions for Geminal Difluorination
A variety of reagents have been developed for geminal difluorination, each with its own specific reaction conditions and substrate scope. Electrophilic fluorinating reagents are commonly employed for this transformation. nih.govdiva-portal.org
One such reagent is Selectfluor®, which is a commercially available, stable source of electrophilic fluorine. nih.gov It is often used in combination with a catalyst under oxidative conditions to achieve geminal difluorination of aromatic benzyl (B1604629) groups. nih.gov Another class of reagents includes hypervalent iodine compounds. nih.govdiva-portal.orgresearchgate.net For instance, an air- and moisture-stable fluoroiodane in the presence of silver tetrafluoroborate (B81430) (AgBF4) can selectively perform geminal difluorination of styrenes under mild conditions. nih.govdiva-portal.org In this system, one fluorine atom is transferred from the hypervalent iodine reagent, and the other comes from the tetrafluoroborate counterion. nih.govdiva-portal.org
Other fluorinating agents like (diethylamino)sulfur trifluoride (DAST) and Deoxofluor® are also utilized for the difluorination of aldehydes. nih.gov However, these reagents can be hazardous and may have limitations in terms of functional group tolerance. nih.govdiva-portal.org More recently, methods involving the desulfurization-fluorination of thioamides using silver fluoride (B91410) (AgF) have been developed for the synthesis of α,α-difluoromethylene amines, which can be precursors to other difluorinated compounds. acs.org
The table below summarizes some common reagents used for geminal difluorination.
| Reagent(s) | Substrate Type | Key Features |
| Selectfluor® / Silver Catalyst | Aromatic benzyl groups | Oxidative conditions |
| Fluoroiodane / AgBF4 | Styrenes | Mild conditions, air- and moisture-stable reagents |
| DAST, Deoxofluor® | Aldehydes | Can be hazardous |
| Silver Fluoride (AgF) | Thioamides | Desulfurization-fluorination |
Catalytic Systems in Difluorination Reactions (e.g., Copper-mediated)
Catalytic systems play a crucial role in enhancing the efficiency and selectivity of difluorination reactions. acs.orgscispace.commdpi.comacs.orgnih.gov Copper-mediated reactions, for example, have shown promise in this area. mdpi.com Copper catalysts can be involved in the activation of fluorinating agents or the substrate itself, facilitating the carbon-fluorine bond formation. mdpi.com For instance, copper-catalyzed hydrodefluorination of multifluoro-aromatics has been reported. mdpi.com
In the context of vicinal difluorination of alkenes, which is a related transformation, aryl iodide catalysts have been used in conjunction with a nucleophilic fluoride source and an oxidant. acs.orgscispace.com This approach has been shown to be applicable to a wide range of alkenes. acs.orgscispace.com Furthermore, enantioselective catalytic difluorination of alkenes has been achieved using chiral aryl iodide catalysts, demonstrating the potential for stereocontrolled difluorination. nih.gov
Nitrile Group Introduction Strategies
The final step in the synthesis of this compound is the introduction of the nitrile group. This can be achieved through various synthetic routes, often involving the conversion of a suitable precursor.
One common strategy is the nucleophilic substitution of a leaving group with a cyanide source. For example, if a precursor such as 2-(3-bromophenyl)-2,2-difluoro-1-haloethane is synthesized, the halogen can be displaced by a cyanide salt, such as sodium or potassium cyanide, to yield the desired nitrile. This reaction is typically carried out in a polar aprotic solvent.
Alternatively, the nitrile group can be introduced earlier in the synthetic sequence. For instance, starting with 3-bromophenylacetonitrile, the α-position can be subjected to difluorination. However, the direct difluorination of an active methylene group adjacent to a nitrile can be challenging.
Another approach involves the dehydration of an amide. If 2-(3-bromophenyl)-2,2-difluoroacetamide (B13164209) is prepared, it can be treated with a dehydrating agent like phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or cyanuric chloride to form the corresponding nitrile.
The synthesis of α-diaryl or α-triaryl acetonitriles has been achieved through a phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction. rsc.org While not directly applicable to the target molecule, this illustrates a modern approach to nitrile synthesis. The preparation of 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501) from 3-bromo-4-fluoronitrobenzene (B1266112) and ethyl cyanoacetate, followed by hydrolysis, decarboxylation, and reaction with HCl, also provides insight into nitrile synthesis strategies. chemicalbook.com
Conversion of Carboxylic Acid Derivatives to Nitriles
One of the common pathways for synthesizing nitriles is through the conversion of carboxylic acid derivatives. This can be achieved through various reagents and reaction conditions. For instance, the transformation of a carboxylic acid to a nitrile can be performed in a one-pot, three-step chemoenzymatic cascade. nih.govresearchgate.net This process begins with the reduction of a carboxylic acid to an aldehyde, which is then converted to an oxime. The final step involves the dehydration of the oxime to yield the nitrile. nih.govresearchgate.net
Another approach involves the use of triphenylphosphine (B44618) oxide and oxaloyl chloride to promote the conversion of carboxylic acids to their corresponding anhydrides, which can then be further reacted to form nitriles. tmc.edu This method is known for its high efficiency and mild reaction conditions. tmc.edu Additionally, the direct conversion of carboxylic acids to nitriles can be achieved through a Schmidt reaction, using sodium azide (B81097) in the presence of a strong acid like trifluoromethanesulfonic acid. organic-chemistry.org This method is notable for its high yields and tolerance of various functional groups. organic-chemistry.org
Table 1: Comparison of Methods for Converting Carboxylic Acid Derivatives to Nitriles
| Method | Reagents | Key Features |
|---|---|---|
| Chemoenzymatic Cascade | Carboxylate reductase, hydroxylamine (B1172632), aldoxime dehydratase | Cyanide-free, environmentally friendly. nih.govresearchgate.net |
| Triphenylphosphine Oxide/Oxaloyl Chloride | Triphenylphosphine oxide, oxaloyl chloride | High efficiency, mild and neutral conditions. tmc.edu |
Other Cyano-Functionalization Routes
Beyond the conversion of carboxylic acid derivatives, other cyano-functionalization routes have been explored for the synthesis of aryl nitriles. Palladium-catalyzed cyanation reactions, for example, have been shown to be effective for a wide range of substrates under mild conditions, using potassium hexacyanoferrate as a non-toxic cyanide source. organic-chemistry.org Another innovative method involves the use of dimethylmalononitrile (B1205571) (DMMN) for the electrophilic cyanation of aryl Grignard or lithium reagents, which avoids the use of toxic reagents and transition metals. organic-chemistry.org
Visible light-promoted, nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent has also been developed, offering a broad substrate scope. organic-chemistry.org Furthermore, a practical and general aromatic cyanation has been achieved using a palladium catalyst with sodium cyanide as the cyanide source in recyclable solvents. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of this compound. A comprehensive investigation into reaction conditions, including the choice of catalysts, solvents, and reaction times, can lead to significant improvements. For example, in copper-catalyzed direct arylation reactions, a mechanism-guided discovery of a synthetic methodology has enabled the preparation of aromatic amides in good-to-excellent yields. researchgate.net The reaction conditions were optimized to be insensitive to the electronic nature of the aryl groups, and the protocol was successfully scaled up to gram quantities. researchgate.net
In another instance, the development of a chemoenzymatic cascade for nitrile synthesis involved screening different enzyme combinations to find the most promising ones for specific substrates, leading to conversions of over 80%. nih.govresearchgate.net The optimization of hydroxylamine concentration was also found to be a key factor in the efficiency of the process. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is becoming increasingly important in the design of synthetic routes to minimize environmental impact. This involves considering factors such as solvent selection, atom economy, and the use of catalysts.
The choice of solvent is a critical aspect of green chemistry, as solvents often contribute the most to the waste generated in a chemical process. researchgate.netyoutube.com Efforts are being made to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. researchgate.netyoutube.comrsc.org Propylene carbonate, for instance, has been identified as a green polar aprotic solvent that can be used in both solution- and solid-phase peptide synthesis. researchgate.net
Ionic liquids (ILs) are another class of alternative solvents that have gained attention due to their unique properties, such as high thermal stability and negligible vapor pressure. youtube.comyoutube.combeilstein-journals.org They are composed of organic cations and inorganic or organic anions and can be designed to have specific properties for a particular reaction. youtube.comyoutube.combeilstein-journals.org The use of ionic liquids in catalytic reactions has shown promise in achieving high catalytic efficiencies. youtube.com
Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comscranton.edursc.org A higher atom economy indicates a more sustainable process with less waste generation. primescholars.comscranton.edursc.org
The concept of atom economy has been applied to various synthetic routes, including the synthesis of ibuprofen, where a "green" route with a higher atom economy was developed to replace the traditional "brown" route. monash.edu In the context of nitrile synthesis, chemoenzymatic routes that avoid the use of cyanide salts and toxic metals are considered to have a better atom economy compared to traditional chemical methods. nih.gov
Table 2: Atom Economy Comparison of Ibuprofen Synthesis Routes
| Synthesis Route | Number of Steps | Atom Economy | By-products |
|---|---|---|---|
| Brown Route | 6 | ~40% | Toxic inorganic salts monash.edu |
Scalability and Industrial Relevance of Synthetic Pathways
The scalability of a synthetic pathway is a critical factor for its industrial application. A process that is efficient on a laboratory scale may not be feasible for large-scale production due to factors such as cost, safety, and the availability of reagents. The development of continuous flow processes has shown promise in addressing some of the challenges associated with scaling up chemical reactions. acs.org
For instance, a continuous flow protocol for the synthesis of various compounds has been developed that minimizes waste and generates only the required amount of reactive species. acs.org In the context of nitrile synthesis, a scalable cyanation of gem-difluoroalkenes has been reported, which offers mild reaction conditions and excellent yields, making it suitable for industrial applications. organic-chemistry.org
Chemical Reactivity and Transformation Mechanisms of 2 3 Bromophenyl 2,2 Difluoroacetonitrile
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This inherent electrophilicity is the basis for its most common and synthetically useful reactions, including nucleophilic additions, hydrolysis to carboxylic acid derivatives, and reduction to primary amines.
The fundamental reactivity of the nitrile group involves the addition of a nucleophile to the electrophilic carbon atom. This process is analogous to the nucleophilic attack on a carbonyl group. nih.gov The initial addition results in the formation of an sp²-hybridized imine anion. This intermediate can then be protonated or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.
A wide array of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard or organolithium reagents) which lead to the formation of ketones after hydrolysis, and hydride reagents which result in reduction to amines. nih.gov The reaction proceeds via a nucleophilic addition mechanism where the nucleophile attacks the electrophilic carbon of the nitrile, breaking the π-bond and creating a new carbon-nucleophile bond.
Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids. This transformation can be carried out under either acidic or basic aqueous conditions and typically requires heating. nih.gov The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. organic-chemistry.org
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. rsc.org Subsequent tautomerization yields the amide. In basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon, leading to the amide intermediate after protonation. nih.govnih.gov
Continued heating of the amide in the presence of acid or base results in its hydrolysis. Acidic hydrolysis yields the carboxylic acid and an ammonium (B1175870) ion, while basic hydrolysis produces a carboxylate salt and ammonia (B1221849) gas. nih.gov The free carboxylic acid, 2-(3-bromophenyl)-2,2-difluoroacetic acid, can be obtained from the basic hydrolysis mixture by subsequent acidification. nih.gov The existence of 2-(3-bromophenyl)-2,2-difluoroacetic acid is documented, confirming this is a viable transformation pathway. organic-chemistry.org
Table 1: Hydrolysis Products of 2-(3-bromophenyl)-2,2-difluoroacetonitrile
| Reactant | Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| This compound | H₃O⁺, Δ | 2-(3-bromophenyl)-2,2-difluoroacetamide (B13164209) | 2-(3-bromophenyl)-2,2-difluoroacetic acid |
The nitrile group can be readily reduced to a primary amine, a synthetically valuable transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, converting the nitrile to a primary amine, in this case, 2-(3-bromophenyl)-2,2-difluoroethan-1-amine. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen anion. nih.gov
Alternative and often milder reducing agents can also be used. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, is effective for reducing a wide variety of aromatic and aliphatic nitriles to primary amines. uci.edu Other methods include catalytic hydrogenation, though this often requires harsh conditions, and the use of reagents like samarium(II) iodide under single electron transfer conditions. uci.edu
Table 2: Reduction Product of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | 2-(3-bromophenyl)-2,2-difluoroethan-1-amine |
Reactivity of the α,α-Difluoromethylene Group
The presence of two fluorine atoms on the α-carbon significantly influences the molecule's reactivity. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which can activate the α-position for certain reactions and provide a pathway for unique transformations.
While the carbon-fluorine bond is strong, nucleophilic substitution at a difluorinated benzylic carbon is possible, particularly if a suitable leaving group is present or can be generated. In molecules where a leaving group (like a bromide) is located at the α-carbon, nucleophilic substitution reactions can occur. msu.edu For the parent molecule, this compound, direct nucleophilic substitution of a fluoride (B91410) ion is challenging but may be feasible under specific conditions. Nucleophilic substitution reactions at an alpha-carbon generally follow S_N1 or S_N2 mechanisms, with the pathway being influenced by the stability of potential carbocation intermediates and steric hindrance. libretexts.org The benzylic position could stabilize a carbocation, potentially favoring an S_N1 pathway for a related substrate with a better leaving group.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. mdpi.com While this compound does not directly participate in these reactions, it can serve as a precursor to reactive species that do, such as difluorinated nitrile imines.
Nitrile imines are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings, like pyrazolines and pyrazoles. Nitrile imines are typically generated in situ from precursors such as hydrazonoyl halides. By converting the nitrile group of a related compound into a suitable precursor, it would be possible to generate a difluorinated nitrile imine. This reactive intermediate could then be trapped with a dipolarophile in a pericyclic cycloaddition reaction, providing a powerful method for constructing complex, fluorine-containing heterocyclic scaffolds. nih.gov These reactions are known for their high degree of regioselectivity and stereoselectivity.
Table 3: Potential Pericyclic Reaction Products from a Difluorinated Nitrile Imine Derivative
| Dipolarophile | Class | Product Type |
|---|---|---|
| Alkene (e.g., Styrene) | Alkene | Spiro-pyrazoline |
| Alkyne (e.g., Phenylacetylene) | Alkyne | Spiro-pyrazole |
Potential for Fluoroalkylation Reactions
The this compound molecule possesses a gem-difluoroacetonitrile moiety, a functional group with significant potential in fluoroalkylation chemistry. The gem-difluoroalkene unit is recognized as a valuable fluorinated substructure, characterized by its metabolic stability and the distinct electrophilic nature conferred by the fluorine atoms. nih.gov This moiety can act as a bioisostere for carbonyl or amide groups, making it an attractive component for modifying biologically active molecules. nih.gov
The reactivity of the α,α-difluoroacetonitrile group is dominated by the strong electron-withdrawing effects of both the two fluorine atoms and the nitrile group. This electronic pull renders the benzylic carbon atom highly electrophilic. Consequently, the difluoromethyl group can be a target for nucleophilic attack, or the entire C(F2)CN group could potentially be transferred in certain reactions, acting as a fluoroalkylating agent. While specific studies on this compound as a fluoroalkylating agent are not extensively detailed, the known reactivity of related gem-difluoro compounds suggests this potential. For instance, gem-difluoroalkenes are known to react with nucleophiles, sometimes leading to the incorporation of the difluoroethylene group. nih.gov The development of methods for the direct introduction of fluoroalkyl groups is a significant area of research, and precursors like this compound represent latent reagents for such transformations. researchgate.net
Reactivity of the 3-Bromophenyl Moiety
The 3-bromophenyl portion of the molecule is a versatile handle for a wide array of chemical transformations, allowing for extensive functionalization of the aromatic core.
The bromine atom on the phenyl ring serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and acetylenic structures. The presence of the electron-withdrawing difluoroacetonitrile (B1347018) group can influence the reactivity of the C-Br bond, typically making the oxidative addition step in the catalytic cycle more favorable.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, to form a biaryl structure. It is a robust and widely used method due to the stability and low toxicity of the boron reagents. researchgate.netmdpi.comresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes and is highly effective for synthesizing arylalkynes under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org The resulting alkynyl-substituted compounds are valuable intermediates in organic synthesis. researchgate.net
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. Negishi coupling is known for its high functional group tolerance and its ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by either palladium or nickel complexes. nih.govillinois.edu
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₃PO₄, Cs₂CO₃ / Dioxane, DMF | Ar-Ar' |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA / DMF, THF | Ar-C≡C-R |
| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | None required / THF, DMF | Ar-R |
In the table, 'Ar' represents the 2-(2,2-difluoroacetonitrile)phenyl moiety.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the potent electron-withdrawing difluoroacetonitrile group is located meta to the bromine atom. This meta-positioning prevents the substituent from effectively delocalizing the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack at the carbon bearing the bromine. Consequently, the molecule is not activated towards the classical addition-elimination SNAr mechanism, and displacement of the bromide by common nucleophiles under standard SNAr conditions is expected to be highly unfavorable. While some SNAr reactions can proceed via alternative mechanisms, such as the benzyne (B1209423) (elimination-addition) pathway, this typically requires extremely strong bases like sodium amide. chemistrysteps.com
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com The benzene (B151609) ring in this compound has two substituents: a bromine atom and a –CH(F2)CN group (assuming the difluoroacetonitrile group is attached via the carbon).
Bromo Group: Halogens are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene. However, they are ortho-, para-directors because the lone pairs on the halogen can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). wikipedia.orguci.edu
Difluoroacetonitrile Group: This group is strongly electron-withdrawing due to the cumulative inductive effects of the two fluorine atoms and the nitrile functionality. It is a powerful deactivating group and a meta-director. wikipedia.org
When both groups are present, their directing effects must be considered in concert. The bromine is at C3 and the difluoroacetonitrile group is at C1.
The bromo group directs incoming electrophiles to the ortho positions (C2, C4) and the para position (C6).
The difluoroacetonitrile group directs to the meta positions (C3, C5).
The positions on the ring are C2, C4, C5, and C6. The directing effects are as follows:
Position 2: Ortho to Br.
Position 4: Ortho to Br.
Position 5: Meta to the C(F2)CN group.
Position 6: Para to Br.
Both substituents are deactivating, making the ring significantly less nucleophilic and thus less reactive towards electrophiles than benzene. makingmolecules.com The most likely position for substitution would be C5, as it is meta to the strongly deactivating and meta-directing difluoroacetonitrile group. While positions 2, 4, and 6 are directed by the bromine, the powerful deactivating nature of the second group would strongly disfavor substitution at these positions. Therefore, any EAS reaction would proceed slowly and be expected to yield predominantly the 5-substituted product.
Mechanistic Investigations of Key Transformations
Detailed kinetic and transition state analyses for reactions involving this compound are not widely published. However, mechanistic understanding can be inferred from studies of analogous transformations.
Cross-Coupling Reactions: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi) involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgillinois.edu
Transition State: The transition state of the oxidative addition step involves the interaction of the palladium center with the C-Br bond. Computational studies, such as Density Functional Theory (DFT), are frequently used to model the energies of intermediates and transition states in these catalytic cycles, providing insight into reaction pathways and ligand effects. nih.govmdpi.com
Nucleophilic and Electrophilic Aromatic Substitution:
EAS Kinetics: In electrophilic aromatic substitution, the rate-determining step is the formation of the resonance-stabilized cationic intermediate (the arenium ion or sigma complex). uci.edu The presence of two strong deactivating groups on the ring significantly raises the activation energy of this step, leading to very slow reaction kinetics. Transition state analysis would show a high-energy intermediate, reflecting the electronic destabilization caused by the substituents.
Isotopic Labeling Studies
There is currently no available scientific literature detailing isotopic labeling studies performed on this compound. This type of research is crucial for understanding the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. Without such studies, any proposed reaction mechanism for this compound remains theoretical.
Role of Catalysts in Reaction Pathways
Similarly, specific research on the role of catalysts in the reaction pathways of this compound is not present in the available scientific literature. While catalysis is a fundamental principle in organic synthesis, often employed to enhance the efficiency and selectivity of reactions involving similar fluorinated and aromatic compounds, the specific catalysts and their effects on this particular molecule have not been documented.
Advanced Characterization and Structural Elucidation of 2 3 Bromophenyl 2,2 Difluoroacetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics in solution.
¹⁹F NMR for Fluorine Environment Analysis
Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing 2-(3-bromophenyl)-2,2-difluoroacetonitrile. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive to NMR detection. Its chemical shift is highly sensitive to the local electronic environment, offering valuable structural information.
For geminal difluoro compounds attached to a chiral center, the two fluorine atoms are diastereotopic and are expected to exhibit distinct chemical shifts, often appearing as a pair of doublets (an AB quartet) if they couple to each other and to a vicinal proton. The chemical shifts for organofluorine compounds typically range from -50 to -220 ppm. elsevierpure.com In the case of this compound, the electron-withdrawing nature of the nitrile group and the phenyl ring would influence the chemical shift of the fluorine nuclei.
Table 1: Representative ¹⁹F NMR Data for Related Fluorinated Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,2-Difluoroesters | Not specified | Varies |
| 3,3-Difluoroindolines | Not specified | Varies |
Note: Specific experimental data for this compound is not publicly available. This table serves as a general reference.
¹H, ¹³C, and 2D NMR Techniques for Structural Confirmation and Dynamics
¹H and ¹³C NMR spectroscopies are fundamental for elucidating the carbon-hydrogen framework of organic molecules.
In the ¹H NMR spectrum of this compound, the aromatic protons on the bromophenyl ring would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The coupling between these protons provides information about their relative positions on the aromatic ring.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon of the nitrile group (C≡N) would appear in the range of 110-125 ppm. The carbon atom bearing the two fluorine atoms would exhibit a characteristic triplet due to one-bond coupling with the fluorine nuclei (¹JCF). The carbons of the phenyl ring would have chemical shifts influenced by the bromo and the difluoroacetonitrile (B1347018) substituents.
Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to assign protons in the aromatic spin system. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. rsc.org
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| ¹³C | C≡N | 110 - 125 |
| ¹³C | C-Br | ~122 |
| ¹³C | Aromatic C-H | 125 - 135 |
| ¹³C | Quaternary Aromatic C | 130 - 145 |
| ¹³C | CF₂ | Varies (split into a triplet) |
Note: These are general expected ranges and can vary based on the solvent and specific electronic effects.
Advanced NMR Techniques for Stereochemical Assignments of Derivatives
For derivatives of this compound that are chiral, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine their stereochemistry. NOESY reveals through-space correlations between protons that are in close proximity, which is critical for assigning relative stereochemistry in diastereomers.
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification
HRMS is an essential tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, HRMS would confirm the molecular formula C₈H₄BrF₂N. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for such a molecule could include the loss of the nitrile group (CN), the bromine atom (Br), or cleavage of the bond between the phenyl ring and the difluoroacetonitrile moiety.
Table 3: Key Ions Expected in the HRMS Spectrum of this compound
| Ion | Description |
| [M]⁺ | Molecular ion |
| [M-CN]⁺ | Loss of the nitrile group |
| [M-Br]⁺ | Loss of the bromine atom |
| [C₆H₄Br]⁺ | Bromophenyl cation |
| [C₂F₂N]⁺ | Difluoroacetonitrile radical cation |
Note: This table presents plausible fragmentations based on general principles of mass spectrometry.
X-ray Crystallography of Key Intermediates or Derivatives
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound itself is publicly available, analysis of a suitable crystalline derivative would offer invaluable insights.
For a brominated organic compound, X-ray crystallography can precisely determine the position of the heavy bromine atom, which can be useful in solving the phase problem during structure determination. The solid-state packing and any non-covalent interactions, such as halogen bonding or π-stacking, would also be revealed.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
For this compound, key vibrational bands would be expected for:
The C≡N stretch, which typically appears as a sharp, medium-intensity band in the IR spectrum around 2220-2260 cm⁻¹.
The C-F stretching vibrations, which are usually strong and found in the region of 1000-1400 cm⁻¹.
The aromatic C-H and C=C stretching vibrations.
The C-Br stretching vibration, which appears at lower frequencies, typically below 600 cm⁻¹.
Raman spectroscopy can be particularly useful for observing the symmetric vibrations and the C≡N bond, which may show a strong signal.
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C≡N | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-Br | Stretch | < 600 |
Chiroptical Spectroscopy (if chiral derivatives are relevant to synthesis/mechanisms)
While the synthesis of chiral derivatives of this compound has not been extensively reported in the literature, the elucidation of their three-dimensional structure would be of significant interest. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a powerful set of techniques for determining the absolute configuration and conformational preferences of chiral compounds. chiralabsxl.comvanderbilt.edu The primary methods of chiroptical spectroscopy are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). slideshare.netpsu.edu
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption is only observed for chiral molecules and provides information about their stereochemical features. creative-proteomics.com The resulting CD spectrum is a plot of this difference in absorption (ΔA) or ellipticity (θ) against wavelength. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. slideshare.net For chiral derivatives of this compound, the aromatic ring and the nitrile group would act as chromophores, and their spatial relationship to the chiral center would dictate the appearance of the CD spectrum. By comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration or with quantum chemical calculations, the absolute stereochemistry of the chiral derivative could be determined. chiralabsxl.comnumberanalytics.com
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.netnumberanalytics.com An ORD curve provides information about the stereochemistry of a molecule, and the presence of peaks and troughs near an absorption band (the Cotton effect) can be used to determine the absolute configuration. numberanalytics.com For chiral derivatives of this compound, ORD could be used as a complementary technique to CD for stereochemical assignment. numberanalytics.comacs.org
The synthesis of chiral nitriles and their stereochemical analysis is an active area of research. nih.gov For instance, the absolute configuration of novel chiral binaphthylazepine catalysts containing a nitrile group has been determined using Vibrational Circular Dichroism (VCD), a related technique that probes the vibrational transitions in a molecule. nih.gov
Illustrative Chiroptical Data for a Hypothetical Chiral Derivative
In the absence of experimental data for chiral derivatives of this compound, the following table illustrates the type of data that would be generated from chiroptical analysis. The data presented is hypothetical and serves to demonstrate the nature of chiroptical measurements.
| Chiroptical Technique | Wavelength (nm) | Observed Value (unit) | Solvent |
| Optical Rotation | 589 (D-line) | +25.3 (deg) | Chloroform |
| Circular Dichroism | 265 | +2.1 (mdeg) | Methanol |
| Circular Dichroism | 240 | -1.8 (mdeg) | Methanol |
Table 1: Illustrative Chiroptical Data
This table shows a hypothetical specific rotation value at the sodium D-line, indicating that the compound is dextrorotatory. The CD data shows two Cotton effects of opposite sign in the UV region, which would be characteristic of the electronic transitions of the aromatic chromophore perturbed by the chiral center. The analysis of these Cotton effects would be crucial in assigning the absolute configuration of the chiral derivative. chiralabsxl.com
Computational Chemistry and Theoretical Studies of 2 3 Bromophenyl 2,2 Difluoroacetonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are at the forefront of modern chemical research, providing a framework to understand the distribution of electrons and the inherent reactivity of a molecule. For 2-(3-bromophenyl)-2,2-difluoroacetonitrile, these calculations reveal how the interplay of the aromatic ring, the bromine substituent, and the difluoroacetonitrile (B1347018) group dictates its chemical character.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For aromatic compounds containing electron-withdrawing groups like the nitrile and fluorine atoms, the HOMO is typically localized on the aromatic ring, while the LUMO is often distributed over the electron-deficient parts of the molecule. The presence of the bromine atom can further influence the orbital energies and distributions through its inductive and resonance effects.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 | Energy difference, suggesting high kinetic stability. |
Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Actual values would require specific quantum chemical calculations.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The map is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
In this compound, the nitrogen atom of the nitrile group and the fluorine atoms are expected to be regions of high electron density (red), making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the aromatic ring and the area around the bromine atom may exhibit a more positive potential (blue or green), indicating sites susceptible to nucleophilic interaction.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions. DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates and allowing for the calculation of activation energies.
Transition State Characterization and Energy Barrier Calculations
By mapping the reaction pathway, DFT can be used to locate the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic substitution at the aromatic ring or reactions at the nitrile group, DFT can provide quantitative predictions of the reaction feasibility.
Solvent Effects on Reactivity
Reactions are often carried out in a solvent, which can have a significant impact on reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effect of the solvent. The solvent can stabilize charged intermediates or transition states, thereby altering the energy barriers and potentially changing the course of the reaction. For a polar molecule like this compound, the choice of solvent is expected to play a crucial role in its chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies and reactivities. Conformational analysis aims to identify the most stable conformations of a molecule. For this compound, this would involve studying the rotation around the single bond connecting the aromatic ring and the difluoroacetonitrile group.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms, MD can explore the conformational landscape and provide insights into the flexibility and average structure of the molecule in different environments.
Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. nih.gov These in silico approaches can calculate parameters that correlate with experimental spectra like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.com
For this compound, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Theoretical calculations provide estimated chemical shifts that, while not perfectly matching experimental values, typically show a strong linear correlation, aiding in the assignment of complex spectra.
Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups, such as the C≡N (nitrile), C-Br, C-F, and aromatic C-H bonds. Calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, improving their agreement with experimental data.
The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λmax), and provides insights into the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Predicted Spectroscopic Data for this compound
This table presents hypothetical data that would be generated from computational analysis to illustrate the typical outputs of such studies.
| Parameter | Predicted Value | Associated Functional Group/Atom |
| ¹H NMR | ||
| Chemical Shift (δ, ppm) | 7.50 - 7.80 | Aromatic protons (Ar-H) |
| ¹³C NMR | ||
| Chemical Shift (δ, ppm) | 130 - 135 | Aromatic carbons (Ar-C) |
| Chemical Shift (δ, ppm) | 122.5 | C-Br |
| Chemical Shift (δ, ppm) | 118.0 (t) | Quaternary CF₂ (triplet due to C-F coupling) |
| Chemical Shift (δ, ppm) | 115.5 | Nitrile (C≡N) |
| ¹⁹F NMR | ||
| Chemical Shift (δ, ppm) | -95 to -110 | -CF₂- |
| IR Spectroscopy | ||
| Vibrational Frequency (cm⁻¹) | ~2250 | Nitrile (C≡N) stretch |
| Vibrational Frequency (cm⁻¹) | 1100 - 1250 | C-F stretch |
| Vibrational Frequency (cm⁻¹) | 550 - 650 | C-Br stretch |
| UV-Vis Spectroscopy | ||
| λmax (nm) | ~265 | π → π* transition of the aromatic ring |
In Silico Design of Novel Transformations and Derivatizations
Computational chemistry is an indispensable tool for the rational design of new synthetic pathways and molecular derivatives. By modeling the reactivity of this compound, chemists can predict how the molecule will behave under various reaction conditions and identify the most promising strategies for its modification. nih.govmdpi.com
One common approach involves mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the nitrile group would be an electron-rich site, susceptible to electrophilic attack or coordination, while the carbon atoms attached to the electronegative fluorine and bromine atoms would be relatively electron-poor.
Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a quantitative measure of an atom's susceptibility to nucleophilic, electrophilic, or radical attack. nih.gov These calculations can pinpoint specific atoms within the molecule that are most likely to participate in a chemical reaction, guiding the design of regioselective transformations. For instance, such analysis could predict whether an electrophilic aromatic substitution would be favored at the ortho, meta, or para positions relative to the existing substituents on the phenyl ring.
Table 2: Predicted Reactivity Indices for Key Atomic Sites in this compound
This table presents hypothetical data from a conceptual DFT analysis to illustrate how reactive sites are computationally identified for derivatization.
| Atomic Site | Predicted Susceptibility To: | Rationale / Potential Transformation |
| Bromine (Br) | Nucleophilic substitution (via metal catalysis) | Site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new C-C or C-N bonds. |
| Nitrile Nitrogen (N) | Electrophilic attack / Protonation | Can act as a Lewis base; potential site for coordination to metal catalysts or conversion to tetrazoles. |
| Nitrile Carbon (C) | Nucleophilic attack | Susceptible to addition of organometallic reagents or hydrolysis to form amides/carboxylic acids. |
| Aromatic Ring (C4, C6) | Electrophilic substitution | Positions ortho and para to the difluoroacetonitrile group are activated for reactions like nitration or halogenation. |
Synthetic Applications of 2 3 Bromophenyl 2,2 Difluoroacetonitrile As a Building Block
Precursor in the Synthesis of Fluorinated Heterocycles
The structure of 2-(3-bromophenyl)-2,2-difluoroacetonitrile makes it a promising starting material for the synthesis of various fluorinated heterocycles, which are significant scaffolds in drug discovery. guidechem.com The nitrile group can be chemically transformed into other functional groups that are amenable to cyclization reactions. For instance, the nitrile can be converted to a thioamide, which can then undergo reactions to form thiazoles. nih.gov Similarly, conversion to an amidine or a related intermediate could pave the way for the synthesis of oxazoles or triazoles.
While direct examples of the use of this compound in these syntheses are not extensively documented in readily available literature, the established reactivity patterns of similar compounds suggest its utility. For example, the synthesis of functionalized oxazolines can be achieved from β-hydroxy amides under mild conditions using reagents like DAST or Deoxo-Fluor. organic-chemistry.orgnih.gov It is plausible that this compound could be converted to the corresponding β-hydroxy amide and then cyclized.
A general strategy for the synthesis of 2,5-disubstituted thiazoles involves the reaction of terminal alkynes with sulfonyl azides and thionoesters. researchgate.net By converting the nitrile group of the title compound into a suitable reactive intermediate, it could potentially be incorporated into such synthetic schemes.
Table 1: Plausible Synthetic Routes to Fluorinated Heterocycles
| Target Heterocycle | Plausible Synthetic Approach | Key Intermediate from this compound |
| Fluorinated Thiazole (B1198619) | Hantzsch thiazole synthesis or related methods | 2-(3-bromophenyl)-2,2-difluorothioacetamide |
| Fluorinated Oxazoline | Cyclization of a β-hydroxy amide | N-(1-(3-bromophenyl)-1,1-difluoro-3-hydroxypropan-2-yl)acetamide |
| Fluorinated Triazole | 1,3-dipolar cycloaddition | An azide (B81097) or alkyne derived from the title compound |
Role in the Construction of Complex Organic Molecules
The unique combination of functional groups in this compound makes it a valuable building block for the construction of complex organic molecules. The bromine atom on the phenyl ring is particularly useful for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of diverse substituents at the meta-position of the phenyl ring, significantly increasing molecular complexity.
The difluoroacetonitrile (B1347018) moiety itself can be transformed into a variety of other functional groups. As will be discussed, it can be hydrolyzed to an amide or reduced to an amine, providing handles for further synthetic manipulations. These transformations allow for the incorporation of the difluorinated benzylic unit into larger molecular frameworks, which is of interest in medicinal chemistry due to the known effects of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates.
For instance, the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has been reported as potential anticancer and antimicrobial agents. rsc.org While this example does not use the difluorinated analogue, it highlights the utility of bromophenyl-containing heterocycles in the synthesis of biologically active molecules. The presence of the difluoromethyl group in this compound could be leveraged to create novel analogues with potentially improved properties.
Intermediate for Aryl-Difluorinated Amides and Amines
A significant application of this compound is its role as an intermediate in the synthesis of aryl-difluorinated amides and amines. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide, 2-(3-bromophenyl)-2,2-difluoroacetamide (B13164209). This amide is a valuable synthetic intermediate in its own right.
The resulting amide can be further reduced to the corresponding amine, 2-(3-bromophenyl)-2,2-difluoroethanamine. Common reducing agents for this transformation include borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4). The resulting difluorinated amine is a key building block for the synthesis of various biologically active compounds, as the introduction of a difluoromethylene group adjacent to a nitrogen atom can significantly influence the basicity and metabolic stability of the molecule.
The synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride (B91410) has also been reported, indicating another potential route from a derivative of the title compound. nih.gov
Table 2: Plausible Two-Step Synthesis of 2-(3-bromophenyl)-2,2-difluoroethanamine
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Hydrolysis of Nitrile | H₂SO₄, H₂O, heat or NaOH, H₂O/EtOH, heat | 2-(3-bromophenyl)-2,2-difluoroacetamide |
| 2 | Reduction of Amide | BH₃·THF, THF, reflux | 2-(3-bromophenyl)-2,2-difluoroethanamine |
Applications in Material Science Precursors
The structural features of this compound make it a potential precursor for materials with interesting properties, particularly in the fields of liquid crystals and specialized polymers. The presence of the polar difluoromethyl and nitrile groups, combined with the rigid phenyl ring, can influence the mesomorphic and dielectric properties of molecules.
In the context of liquid crystals, compounds with a negative dielectric anisotropy (Δε < 0) are important for various display technologies. researchgate.netmdpi.commdpi.comnih.gov The introduction of lateral fluorine atoms on a phenyl ring is a common strategy to achieve negative Δε. mdpi.com The 2,3-difluorophenyl group is a known component in such liquid crystal compounds. nih.gov The 3-bromophenyl-2,2-difluoroacetonitrile structure, with its strong dipole moment perpendicular to the long axis of the molecule, could be a valuable building block for designing new liquid crystal materials with desirable properties.
Furthermore, the bromine atom and the nitrile group (or its derivatives like amides or carboxylic acids) can serve as reactive handles for polymerization reactions. For example, the bromine can be used in polycondensation reactions, while the nitrile or its derivatives could be incorporated into polyamide or polyester (B1180765) backbones. mdpi.com The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical properties. nih.govorganic-chemistry.orgacs.org
Development of Novel Organofluorine Reagents
While this compound is primarily used as a building block, its structure also suggests potential for its development into a novel organofluorine reagent. The field of organofluorine chemistry is continually seeking new reagents with improved reactivity, selectivity, and safety profiles. nih.govnih.govtcichemicals.comtcichemicals.comyorku.ca
The combination of a bromine atom and a difluoroacetonitrile group on the same molecule offers several possibilities. For example, the bromine atom could be converted into an organometallic species, which could then be used to deliver the difluoroacetonitrile moiety to other molecules. Alternatively, the nitrile group could be transformed into other functionalities, and the resulting compound could be explored as a new type of fluorinating or fluoroalkylating agent.
For instance, electrophilic fluorinating agents are often characterized by an electron-deficient fluorine atom attached to a nitrogen-containing scaffold. nih.govorganic-chemistry.org While a direct pathway from this compound to such a reagent is not immediately obvious, the versatile functional groups of this compound could allow for its elaboration into more complex structures with potential applications in this area. The synthesis of aryl fluorides using electrophilic N-F reagents is a well-established field, and new precursors for these reagents are of continued interest. tcichemicals.com
Future Research Directions and Challenges in 2 3 Bromophenyl 2,2 Difluoroacetonitrile Chemistry
Exploration of Unconventional Synthetic Routes
Current synthetic strategies for aryl difluoroacetonitriles often rely on established but potentially limited methodologies. A significant future direction lies in the exploration of unconventional synthetic pathways to improve efficiency, selectivity, and access to structural analogs.
One promising area is the application of enzymatic synthesis. Biocatalysis offers the potential for highly selective fluorination reactions under mild conditions, a significant challenge in traditional organic synthesis. nih.gov Enzymes like fluorinases, which naturally form C-F bonds, or other enzymes such as cytochrome P450s and aldolases, could be engineered and adapted for the synthesis of complex fluorinated molecules. nih.gov Another avenue involves novel halofluorination-related reactions, which could provide an economical route to vicinal halofluorides that serve as precursors. beilstein-journals.org Research into these biological and biomimetic systems could lead to more sustainable and efficient production methods.
Investigation of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of 2-(3-bromophenyl)-2,2-difluoroacetonitrile is defined by its three key functional components: the aromatic ring, the bromine substituent, and the difluoroacetonitrile (B1347018) group. Future research should focus on discovering novel transformations for each of these sites. The development of new catalytic systems is essential for this endeavor. For instance, creating original catalytic systems that utilize hydrogen fluoride (B91410) (HF) as the fluorinating agent for reactions with chlorinated or brominated starting materials could offer a more direct and cost-effective approach. anr.fr
The bromine atom serves as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Future work could explore less common or newly discovered coupling partners to build complex molecular architectures. Furthermore, the difluoromethyl group itself presents unique reactivity. While generally stable, its fluorine atoms can be displaced under certain conditions by potent nucleophiles, a reactivity pattern that is still not fully explored for this class of compounds. clockss.org
| Research Area | Focus | Potential Catalysts/Reagents | Desired Outcome |
| C-Br Bond Functionalization | Advanced Cross-Coupling | Novel phosphine (B1218219) ligands, NHC-metal complexes | Access to a wider range of derivatives |
| Aromatic C-H Activation | Direct functionalization of the phenyl ring | Palladium, Rhodium, Iridium catalysts | More step-economical synthesis of polysubstituted analogs |
| Nitrile Group Transformation | Conversion to other functional groups | Hydrating agents, reducing agents, organometallics | Synthesis of amides, amines, ketones, and heterocycles |
| Catalytic Fluorination | Direct fluorination of precursors | Custom metallic fluorides, organocatalysts | More efficient and selective synthesis |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a major opportunity for the production of this compound. Flow chemistry offers enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions, which are common in fluorination chemistry. tib.euunibestpharm.com The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields, improved selectivity, and easier scalability. researchgate.netnih.gov
Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions, catalysts, and substrates. wikipedia.org These systems, often integrated with purification and analysis modules, can rapidly generate libraries of derivatives for biological screening. nih.govacs.org For instance, the automated synthesis of PET radiotracers, which involves the handling of [¹⁸F]fluoride, demonstrates the power of these platforms in managing complex, time-sensitive, and hazardous processes. nih.gov Applying these technologies to the synthesis of this compound could significantly shorten development timelines and improve process robustness. unibestpharm.comwikipedia.org
Development of Sustainable and Economical Production Methods
For this compound to be a truly viable building block for industrial applications, its production must be both sustainable and economical. A key challenge is the high cost and environmental impact associated with many fluorinating agents. Future research should prioritize the use of cheaper and more atom-economical fluorine sources, such as HF or alkali metal fluorides, in conjunction with efficient catalytic systems. beilstein-journals.organr.fr A techno-economic analysis of a catalytic process for producing 2-fluoropyridine (B1216828) showed it to be 1.5 times cheaper than the incumbent method, highlighting the potential for cost savings through catalyst development. anr.fr
Green chemistry principles should guide the development of new synthetic routes. This includes minimizing waste, avoiding hazardous solvents, and designing energy-efficient processes. Enzymatic synthesis, as mentioned earlier, is a prime example of a sustainable approach. nih.gov Additionally, developing catalytic processes that can be run in greener solvents or even solvent-free conditions would represent a significant advance.
Expanding the Scope of Synthetic Applications
The ultimate value of this compound lies in its application as a synthetic intermediate. It is a fluorinated building block that can be used to introduce the difluoroacetonitrile moiety into larger, more complex molecules. alfa-chemistry.comsigmaaldrich.com This is particularly relevant in the fields of medicinal chemistry and agrochemicals, where the introduction of fluorine can lead to enhanced efficacy and improved pharmacokinetic or metabolic profiles. sigmaaldrich.com
Future research should focus on incorporating this building block into novel bioactive compounds. For example, it could be used to create analogues of existing drugs, where the difluoromethyl group replaces other functionalities to test for improved properties, similar to how ArSCF₂CH₃ motifs have been explored as more polar alternatives to trifluoromethyl ethers. rsc.org The bromine atom allows for its straightforward incorporation into a variety of molecular scaffolds via cross-coupling, making it a versatile tool for drug discovery and the development of new pesticides and herbicides. alfa-chemistry.comclockss.orgacs.org
Advanced Mechanistic Understanding through Combined Experimental and Computational Approaches
A deeper, more fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational process optimization and the discovery of new reactivity. This can be achieved through a synergistic combination of experimental and computational methods.
Experimental techniques, such as in-situ NMR spectroscopy, can provide real-time data on reaction pathways and the formation of intermediates. nih.gov This data, when paired with computational studies using methods like Density Functional Theory (DFT), can provide a detailed picture of transition states, reaction energy profiles, and molecular orbital interactions. nih.govresearchgate.net Such combined studies can elucidate the subtle factors that govern reactivity and selectivity, distinguishing between different potential mechanistic pathways. nih.gov For example, DFT calculations can help understand how the electronic properties of the molecule influence its reactivity and how different catalysts might interact with the substrate. researchgate.netchemrevlett.com This advanced mechanistic insight is invaluable for troubleshooting existing reactions and designing new, more efficient synthetic methods.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-bromophenyl)-2,2-difluoroacetonitrile with high purity?
A two-step approach is commonly employed: (1) Bromination of 3-phenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), followed by (2) direct fluorination with XeF₂ or Selectfluor® in acetonitrile at 50–60°C. Purification via column chromatography (hexane/ethyl acetate 4:1) yields >90% purity. Monitor reaction progress using TLC with UV visualization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 19F NMR : Identifies the difluoro group (δ −110 to −115 ppm, split due to coupling with adjacent nitrile).
- IR Spectroscopy : Confirms nitrile stretch (~2240 cm⁻¹) and C-Br absorption (~560 cm⁻¹).
- HRMS (ESI+) : Validates molecular ion [M+H]+ at m/z 258.97 (theoretical 258.96). Cross-reference with DFT-calculated spectra for accuracy .
Q. How can researchers optimize solvent selection for recrystallizing this compound?
Use a mixed solvent system (e.g., dichloromethane/hexane) to balance solubility and polarity. Conduct solubility tests at 25°C and 0°C to determine optimal ratios. Crystallization at −20°C for 12 hours typically yields needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s stability under ambient vs. inert storage conditions?
Perform accelerated stability studies:
- Store aliquots under N₂ (25°C), air (25°C), and air (40°C/75% RH).
- Analyze degradation via HPLC-UV (C18 column, 254 nm) at 0, 7, 14, and 30 days.
- Hydrolytic degradation (observed in humid conditions) is mitigated by argon-purged vials with molecular sieves .
Q. How do electronic effects of the bromophenyl and difluoro groups influence reactivity in Suzuki-Miyaura couplings?
The electron-withdrawing bromine and fluorine atoms reduce electron density at the phenyl ring, slowing oxidative addition in Pd-catalyzed reactions. Computational studies (DFT, B3LYP/6-31G*) show a Hammett σₚ value of +0.86 for the substituent, correlating with reduced catalytic turnover. Optimize using Pd(OAc)₂ (5 mol%), SPhos ligand, and K₃PO₄ in toluene/water (3:1) at 90°C .
Q. What mechanistic insights explain unexpected byproduct formation during nucleophilic cyano substitution?
Competing elimination pathways arise due to steric hindrance from the difluoro group. GC-MS analysis of reaction mixtures identifies α,β-unsaturated nitriles as major byproducts. Suppress elimination by using bulky bases (e.g., DBU) and low temperatures (0–5°C) .
Q. How can researchers validate the compound’s role as a fluorinated building block in medicinal chemistry?
- Bioisostere potential : Compare pharmacokinetic profiles (logP, metabolic stability) with non-fluorinated analogs.
- In vitro assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks.
- X-ray co-crystallography : Resolve binding modes with target proteins (e.g., kinases) to guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
